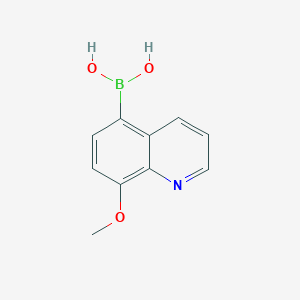

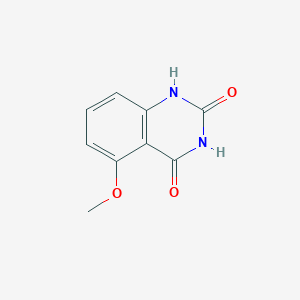

5-Methoxyquinazoline-2,4(1H,3H)-dione

Overview

Description

Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .

Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine .Molecular Structure Analysis

Quinazoline is a planar molecule. It is isomeric with the other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine .Chemical Reactions Analysis

Quinazoline protonates (and methylates) at N3 .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water. It has a molar mass of 130.150 g·mol−1, a density of 1.351 g/cm3, a melting point of 48 °C, and a boiling point of 243 °C .Scientific Research Applications

Antitumor Activity

Quinazoline derivatives, including those containing 5-Methoxyquinazoline-2,4(1H,3H)-dione, have been studied for their potential antitumor activity . For instance, a series of new 2,4,6-trisubstituted quinazoline derivatives containing acrylamide structure have been designed, synthesized and evaluated for their antitumor activity against six human tumor cell lines . One compound displayed significant antiproliferative activity against PC-3 cells, which was better than the positive control Gefitinib .

Inhibition of Cell Migration and Colony Formation

Further research on the aforementioned compound showed that it could significantly inhibit the migration and colony formation of PC-3 cells . This suggests potential applications in preventing the spread of cancer cells.

Induction of Apoptosis

The compound also induced apoptosis in PC-3 cells by increasing the expression of pro-apoptotic proteins Bax and p53 and down-regulating the anti-apoptotic protein Bcl-2 . This indicates a potential application in promoting programmed cell death in cancer cells.

Binding to EGFR

The compound was found to bind tightly to the active pocket of EGFR , suggesting its potential use in targeted cancer therapies.

Antitubercular Activity

Quinazolin-4-ones linked to 1,2,3-triazol, which can be synthesized using 5-Methoxyquinazoline-2,4(1H,3H)-dione, were identified as inhibitors of the bisphosphonate BPH-700 transcriptional factor . These compounds were screened for antitubercular activity against Mycobacterium tuberculosis H37Rv , indicating potential applications in the treatment of tuberculosis.

Antibacterial Activity

The synthesized quinazolinone triazoles were also evaluated for their antibacterial activities against a panel of Gram +ve and Gram –ve bacteria . Some of them showed promising broad-spectrum antibacterial activity , suggesting potential applications in the treatment of various bacterial infections.

Mechanism of Action

Target of Action

Quinazoline derivatives, which 5-methoxyquinazoline-2,4(1h,3h)-dione is a part of, have been known to interact with various targets, including enzymes and receptors involved in cancer pathways .

Mode of Action

It is known that quinazoline derivatives can interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s activity .

Biochemical Pathways

Quinazoline derivatives have been shown to affect a wide range of biological properties, such as anticancer, anticonvulsant, anti-tubercular, anti-inflammatory, antihypertensive, and anti-hiv .

Pharmacokinetics

The solubility of quinazoline, a related compound, in water suggests that it may have good bioavailability .

Result of Action

Quinazoline derivatives have been shown to have antitumor activity against several human tumor cell lines .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

properties

IUPAC Name |

5-methoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)8(12)11-9(13)10-5/h2-4H,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZRYTQAWAFKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601287033 | |

| Record name | 5-Methoxy-2,4(1H,3H)-quinazolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxyquinazoline-2,4(1H,3H)-dione | |

CAS RN |

61948-86-5 | |

| Record name | 5-Methoxy-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61948-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2,4(1H,3H)-quinazolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

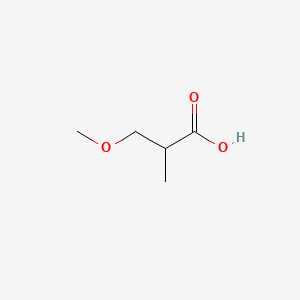

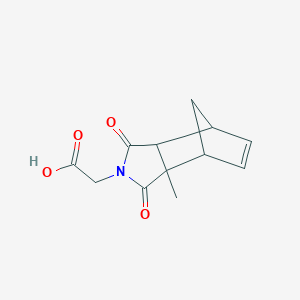

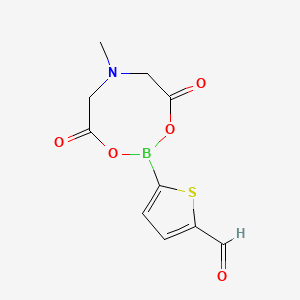

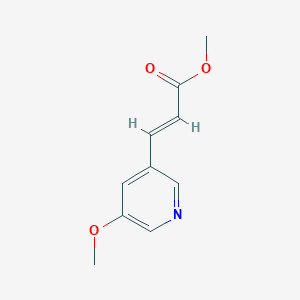

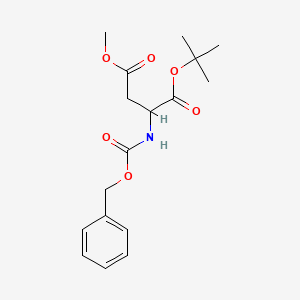

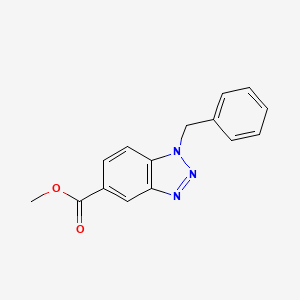

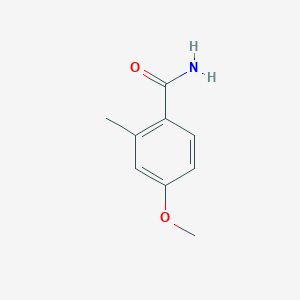

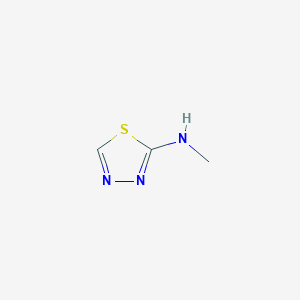

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.